molecular formula C11H16ClNO B1430983 [1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride CAS No. 21645-93-2

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Cat. No. B1430983
CAS RN: 21645-93-2
M. Wt: 213.7 g/mol
InChI Key: ZQWHVYBAENDVLK-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride” is a compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. They can inhibit cell growth in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may be researched for its potential anticancer properties.

Anti-inflammatory and Analgesic Effects

These compounds are also known for their anti-inflammatory and analgesic properties . Research could explore how “1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride” might be used to develop new anti-inflammatory or pain relief medications.

Antimicrobial Properties

Benzofuran derivatives can exhibit antibacterial and antifungal activities . The compound could be studied for its effectiveness against various microbial strains.

Neurodegenerative Diseases

Research has targeted benzofuran derivatives for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound may be investigated for its effects on histamine receptors related to these conditions.

Antidepressant Potential

Given their influence on central nervous system receptors, benzofuran derivatives may have antidepressant effects . Studies could focus on the compound’s impact on mood disorders.

Anti-HIV Activity

Some benzofuran derivatives have shown activity against HIV . Research might examine whether “1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride” has potential as an anti-HIV agent.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11;/h3-6,8,11-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHVYBAENDVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
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[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

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